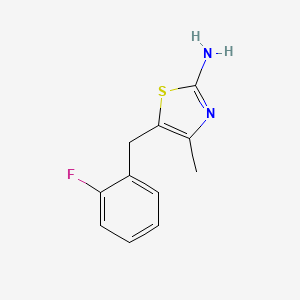

5-(2-Fluorobenzyl)-4-methylthiazol-2-amine

Description

BenchChem offers high-quality 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11FN2S |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

5-[(2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H11FN2S/c1-7-10(15-11(13)14-7)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H2,13,14) |

InChI Key |

ZECCDWBVTVXBLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N)CC2=CC=CC=C2F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Identification of 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine and Its Analogs

Introduction: The 2-Aminothiazole Scaffold - A Cornerstone in Medicinal Chemistry

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the structural core of a multitude of biologically active compounds.[1][2][3] Its inherent chemical properties and synthetic tractability have made it a focal point for researchers in drug discovery and development. Derivatives of 2-aminothiazole have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5] This wide range of bioactivity underscores the importance of developing robust synthetic methodologies to access novel analogs for further investigation.

This in-depth technical guide provides a comprehensive overview of the synthesis and identification of 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine, a representative member of this important class of compounds. While a specific CAS number for this parent compound is not readily found in major chemical databases, suggesting its potential novelty, this guide outlines a logical and experimentally sound synthetic pathway based on established chemical principles. Furthermore, we will explore a range of its analogs, providing their corresponding CAS numbers to facilitate further research and procurement. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this promising scaffold.

Synthesis of the Core Compound: 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine

The most reliable and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1] This reaction involves the cyclocondensation of an α-haloketone with a thiourea. The following section details a proposed two-step synthesis for 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine, starting from commercially available precursors.

Step 1: Synthesis of the α-Haloketone Intermediate - 1-Bromo-1-(2-fluorophenyl)propan-2-one

The synthesis begins with the preparation of the key α-haloketone intermediate. This is achieved through the α-bromination of 1-(2-fluorophenyl)propan-2-one.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-fluorophenyl)propan-2-one (CAS: 2836-82-0) in a suitable solvent such as glacial acetic acid.[6]

-

Bromination: While stirring, slowly add an equimolar amount of bromine (Br₂) to the solution. The reaction can be carried out at room temperature, although gentle heating may be required to initiate the reaction.[7]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The product can be extracted with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: The organic layer is washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-bromo-1-(2-fluorophenyl)propan-2-one. Further purification can be achieved by column chromatography if necessary.

Step 2: Hantzsch Thiazole Synthesis

With the α-haloketone in hand, the final step is the cyclocondensation with thiourea to form the desired 2-aminothiazole ring.

-

Reaction Setup: In a round-bottom flask, dissolve the crude or purified 1-bromo-1-(2-fluorophenyl)propan-2-one and a slight excess (1.2 equivalents) of thiourea in ethanol.

-

Cyclization: The mixture is heated to reflux with stirring. The reaction progress is monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base, such as a saturated solution of sodium bicarbonate, to precipitate the product.

-

Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed to obtain the pure 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine.

Synthetic Workflow Diagram

Caption: General workflow for synthesizing 2-aminothiazole analogs.

-

Varying the Benzyl Substituent: To introduce different substituents on the benzyl ring (e.g., 3-fluoro, 4-fluoro, or other functional groups), the corresponding substituted 1-phenylpropan-2-one would be used as the starting material for the α-halogenation step.

-

Modifying the 4-Position: To alter the substituent at the 4-position of the thiazole ring, a different α-haloketone is required. For instance, to synthesize a 4-phenyl analog, an appropriately substituted α-halo-deoxybenzoin would be used. For a 4-trifluoromethyl analog, an α-halo-trifluoromethyl ketone would be the necessary precursor.

Biological Significance and Therapeutic Potential

The 2-aminothiazole scaffold is a recurring motif in a variety of clinically used drugs and investigational agents. The diverse biological activities associated with this heterocyclic system make it an attractive starting point for drug discovery campaigns.

-

Antimicrobial Activity: Many 2-aminothiazole derivatives have been reported to possess significant antibacterial and antifungal properties. [2][3]They can act on various cellular targets in microorganisms, leading to growth inhibition or cell death.

-

Anticancer Properties: A number of 2-aminothiazole-containing compounds have demonstrated potent anticancer activity. [3]Their mechanisms of action are often multifaceted, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

-

Anti-inflammatory Effects: The anti-inflammatory potential of 2-aminothiazole derivatives has also been well-documented. [2][3]These compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases and lipoxygenases.

The introduction of a fluorobenzyl group, as in the title compound, is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. Therefore, 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine and its analogs represent a promising area for the discovery of new therapeutic agents.

References

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-16.

- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

-

Chem-Impex. 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. Available from: [Link]

- Singh, N., et al. (2012). Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity. International Journal of Pharmaceutical Sciences and Research, 3(8), 2586-2591.

-

PubChem. 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. PubChem Compound Database; CID=15132. Available from: [Link]

-

MilliporeSigma. 2-Amino-4-methylbenzothiazole. Available from: [Link]

-

PubChem. Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. PubChem Compound Database; CID=67656. Available from: [Link]

-

NIST WebBook. 2-Amino-4-(4-nitrophenyl)thiazole. Available from: [Link]

-

The Good Scents Company. 2-amino-4-methyl thiazole. Available from: [Link]

- Al-Ghorbani, M., et al. (2015).

-

Organic Syntheses. 2-amino-4-methylthiazole. Available from: [Link]

- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

-

ChemBK. 2-Amino-4-Methyl-5-Acetyl Thiazole. Available from: [Link]

-

ResearchGate. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Available from: [Link]

-

Wikipedia. Ketone halogenation. Available from: [Link]

-

Fiveable. Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

-

Chemistry LibreTexts. Alpha Halogenation. Available from: [Link]

- Kumar, A., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3594.

-

PubChem. 2-Amino-6-fluorobenzothiazole. National Center for Biotechnology Information. PubChem Compound Database; CID=319954. Available from: [Link]

-

PrepChem.com. Synthesis of 1-phenylpropane-1,2-dione. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 5. View of Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 6. 1-(2-Fluorophenyl)propan-2-one|CAS 2836-82-0|RUO [benchchem.com]

- 7. Ketone halogenation - Wikipedia [en.wikipedia.org]

Methodological & Application

reaction conditions for condensation of thiourea with fluorobenzyl ketones

Application Note: Optimized Reaction Conditions for the Condensation of Thiourea with Fluorobenzyl Ketones

Executive Summary & Strategic Importance

The condensation of thiourea with fluorobenzyl ketones (modified Hantzsch Thiazole Synthesis) is a cornerstone reaction in the synthesis of kinase inhibitors, metabolic modulators, and CNS-active agents. The incorporation of fluorine into the thiazole scaffold enhances metabolic stability by blocking P450 oxidation sites and increases lipophilicity (

However, the term "fluorobenzyl ketone" introduces a critical regiochemical bifurcation that is often overlooked in standard protocols. Depending on the specific ketone structure—Fluorophenyl methyl ketone (Acetophenone analog) vs. Fluorobenzyl methyl ketone (Phenylacetone analog)—the reaction pathway and final heterocycle substitution pattern differ significantly.

This guide provides high-fidelity protocols for both pathways, emphasizing the "One-Pot Oxidative" approach for efficiency and the "Stepwise" approach for regiochemical precision.

Regulatory & Safety Compliance (Critical)

WARNING: Controlled Substance Analog Awareness Fluorobenzyl methyl ketones (e.g., 1-(4-fluorophenyl)propan-2-one) are structural analogs of Phenylacetone (P2P), a Schedule II controlled substance in the United States and regulated internationally.

Compliance: Ensure all substrates are procured and handled in strict accordance with local DEA/regulatory body guidelines.

Safety:

-Haloketone intermediates are potent lachrymators and skin irritants. All operations must be performed in a fume hood. Thiourea is a suspected carcinogen; use double-gloving protocols.

Mechanistic Insight & Regiochemistry

To ensure reproducibility, one must understand how the fluorine substituent and the ketone backbone dictate the reaction outcome.

The Fluorine Effect

The strong electron-withdrawing nature of fluorine (Inductive effect,

-

Benefit: Facilitates faster enolization, the rate-limiting step in halogenation.

-

Risk: Can destabilize the carbocation intermediate during cyclization if the fluorine is in a position to withdraw electron density from the reaction center, potentially requiring higher reaction temperatures.

Regiochemical Bifurcation

The identity of the starting material dictates the substitution pattern of the final thiazole.

-

Pathway A (Acetophenones):

-

Bromination occurs at the terminal methyl group.

-

Product: 4-(Fluorophenyl)-2-aminothiazole.

-

-

Pathway B (Benzyl Ketones):

-

Bromination favors the thermodynamically more stable internal methylene position (

). -

Product: 5-(Fluorophenyl)-4-methyl-2-aminothiazole.

-

Caption: Figure 1. Regiochemical divergence based on ketone substrate structure. Pathway B is the standard route for "Fluorobenzyl" ketones.

Protocol A: One-Pot Oxidative Cyclization (Green Chemistry)

Best for: High-throughput synthesis, avoiding isolation of lachrymatory haloketones. Substrate: Works best for Pathway A (Acetophenones) but applicable to Pathway B with careful monitoring.

Materials

-

Fluorobenzyl ketone (1.0 equiv)

-

Thiourea (2.0 equiv)[1]

-

Iodine (

) (1.0 equiv) -

Solvent: Ethanol/Water (1:1 v/v) or PEG-400 (for solvent-free workup)

Step-by-Step Methodology

-

Charge: In a round-bottom flask, dissolve the ketone (5 mmol) and thiourea (10 mmol, 2 eq) in Ethanol (10 mL).

-

Catalyst Addition: Add Iodine (5 mmol, 1 eq) in a single portion.

-

Note: The solution will turn dark brown.

-

-

Reaction: Heat to reflux (

) for 4–6 hours.-

Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). Look for the disappearance of the ketone spot.

-

Observation: The dark color of iodine often fades as it is consumed/reduced to iodide.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into crushed ice (50 g).

-

Neutralization (Critical): Slowly add aqueous

or saturated -

Why: The reaction produces the hydroiodide salt of the thiazole (water-soluble). Base is required to precipitate the free amine.

-

-

Purification: Filter the precipitate. Wash with cold water (

) to remove excess thiourea and inorganic salts. Recrystallize from Ethanol/DMF if necessary.

Protocol B: Stepwise Regioselective Synthesis

Best for: Pathway B (Fluorobenzyl methyl ketones) where controlling the bromination site is critical to ensure the 5-aryl-4-methyl isomer.

Step 1: Regioselective Bromination

-

Dissolution: Dissolve 1-(4-fluorophenyl)propan-2-one (10 mmol) in Acetic Acid (15 mL).

-

Bromination: Add Bromine (

, 10 mmol) dropwise at -

Quench: Pour into ice water. Extract with Dichloromethane (DCM). Wash with

to remove acid. Dry over-

Yield: Expect a yellow oil (lachrymator!). Use immediately.

-

Step 2: Hantzsch Condensation

-

Condensation: Dissolve the crude

-bromo ketone in Ethanol (20 mL). -

Addition: Add Thiourea (11 mmol, 1.1 eq).

-

Reflux: Heat to reflux for 2 hours. The product usually precipitates as the HBr salt during the reaction.

-

Isolation:

Critical Optimization Parameters

| Parameter | Condition | Effect on Fluorinated Substrate |

| Solvent | Ethanol | Standard. Good solubility for ketone, poor for thiazole salt (easy isolation). |

| Water/PEG-400 | Green alternative. Increases reaction rate due to hydrophobic effect, forcing organic reactants together. | |

| DMF | Use only if substrate is highly insoluble. Difficult to remove during workup. | |

| Catalyst | Iodine ( | Best for one-pot. Mild oxidant. |

| NBS | Alternative for in-situ bromination. Cleaner than | |

| Temperature | Reflux | Required for standard Hantzsch to drive dehydration step. |

| Microwave | ||

| Stoichiometry | Thiourea (2.0 eq) | Excess thiourea acts as a scavenger for unreacted haloketone and prevents polymerization. |

Troubleshooting & Quality Control

Issue: Low Yield / Sticky Solid

-

Cause: Incomplete cyclization or polymerization of the

-haloketone. -

Solution: Ensure the ketone is fully dissolved before adding the halogen source. Switch to Protocol B (Stepwise) to purify the intermediate.

Issue: Regioisomer Contamination

-

Context: For benzyl ketones (

), small amounts of bromination at the methyl group ( -

Solution: Use Protocol B with acid catalysis (AcOH) during bromination to strictly favor the thermodynamic enol (benzyl position). Verify structure using NMR (Look for the methyl singlet on the thiazole ring ~2.3 ppm).

Issue: Defluorination (Rare)

-

Context: Under harsh basic conditions or high temps, nucleophilic aromatic substitution (

) might displace the fluorine. -

Solution: Avoid strong bases like NaOH during workup; stick to

or

References

-

Hantzsch Thiazole Synthesis Review

- Citation: Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The chemistry of -haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.

-

Source:

-

One-Pot Iodine Catalyzed Protocol

- Citation: Jiang, H., et al. (2012). A facile one-pot synthesis of 2-aminothiazole derivatives catalyzed by iodine. Heterocycles, 85(8), 1941.

-

Source:

-

Fluorine Effects in Medicinal Chemistry

- Citation: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Source:

-

Regioselectivity in Ketone Bromination

- Citation: Gaudry, M., & Marquet, A. (1970). Regioselectivity of the bromination of unsymmetrical ketones. Tetrahedron, 26(23), 5611-5615.

-

Source:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. jocpr.com [jocpr.com]

- 4. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 7. US4638094A - Process for producing phenylacetones - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

purification methods for 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine

An Application Guide to the Purification of 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine

Abstract: This comprehensive guide details robust methodologies for the purification of 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine, a key heterocyclic amine intermediate in pharmaceutical research and development. Addressing the common challenges associated with purifying basic amines, this document provides detailed protocols for recrystallization, column chromatography, and preparative HPLC. The application notes emphasize the rationale behind procedural steps, offering insights into overcoming issues such as impurity profiles from Hantzsch synthesis and interactions with acidic stationary phases. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of the target compound for downstream applications.

Introduction and Compound Profile

5-(2-Fluorobenzyl)-4-methylthiazol-2-amine is a substituted 2-aminothiazole, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds, including antiviral, antimicrobial, and anticancer agents[1][2]. The efficacy and safety of any active pharmaceutical ingredient (API) derived from this intermediate are critically dependent on its purity. Therefore, effective purification is not merely a procedural step but a cornerstone of quality control and successful drug development.

The primary synthetic route to 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with thiourea[1][3]. While robust, this reaction can generate a profile of impurities including unreacted starting materials, isomeric byproducts, and self-condensation products, necessitating efficient purification strategies[3].

The purification approach is dictated by the compound's physicochemical properties. As a basic amine, its behavior during purification can be strategically manipulated.

Table 1: Physicochemical Properties of 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine and Related Analogs

| Property | Value (Estimated/Observed) | Rationale & Implication for Purification |

| Molecular Formula | C₁₁H₁₀FN₃S | --- |

| Molecular Weight | ~235.28 g/mol | Influences diffusion rates in chromatography and solubility. |

| Physical Form | Expected to be a crystalline solid[4][5]. | Enables purification by recrystallization. |

| Melting Point | Higher than 2-amino-4-methylthiazole (44-47°C). | A defined melting point is an indicator of purity. |

| pKa (of conjugate acid) | Estimated 5-6 | The basicity of the exocyclic amine allows for purification via acid-base extraction. |

| Solubility | Soluble in polar organic solvents (e.g., Ethanol, Ethyl Acetate, DMF); low solubility in water and non-polar solvents (e.g., Hexane)[6][7][8]. | Critical for selecting solvents for recrystallization and chromatography. |

| Chromophoric Nature | Aromatic rings and thiazole moiety absorb UV light. | Allows for easy detection by UV detectors in TLC and HPLC. |

Strategic Purification Workflow: From Crude to High Purity

A multi-step purification strategy is often the most effective approach, beginning with a bulk purification technique to remove major impurities, followed by a high-resolution method to achieve final purity targets.

Caption: General purification workflow for the target compound.

Protocol I: Acid-Base Extraction for Initial Cleanup

Principle: This technique leverages the basicity of the 2-aminothiazole moiety. The target compound is protonated and dissolved in an aqueous acidic phase, while neutral or acidic organic impurities are washed away with an immiscible organic solvent. Subsequent basification of the aqueous layer precipitates the purified free amine.[3][9]

Experimental Protocol:

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The target amine will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

-

Organic Wash: Combine the acidic aqueous layers. Wash this combined layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >9. The free amine should precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly. If the product oils out, extract it into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent in vacuo.

Causality and Trustworthiness:

-

Why 1M HCl? This concentration is sufficient to protonate the amine without being overly harsh, which could cause decomposition of sensitive functional groups.

-

Why wash the aqueous layer? This step is critical to remove any neutral impurities that may have been physically entrapped in the acidic aqueous phase, thereby enhancing the purity of the final product.

Protocol II: Recrystallization

Principle: Recrystallization purifies crystalline solids based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures.[4]

Solvent Selection: The choice of solvent is paramount. A solvent screening should be performed on a small scale.

Table 2: Suggested Solvents for Recrystallization Screening

| Solvent System | Rationale |

| Single Solvents | |

| Ethanol / Isopropanol | Often effective for aromatic compounds and heterocycles[6][10]. |

| Ethyl Acetate | Good for moderately polar compounds. |

| Solvent Pairs | |

| Ethyl Acetate / Hexane | Dissolve in hot ethyl acetate, then add hexane until cloudy. Reheat to clarify and cool slowly. |

| DMF / Water | Use for compounds with higher polarity[7]. |

| Acetic Acid / Water | Acetic acid can be a good solvent for basic compounds like thiazoles[11]. |

Experimental Protocol:

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to dissolve it completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystal formation begins, the flask can be moved to an ice bath to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum.

Causality and Trustworthiness:

-

Why cool slowly? Slow cooling promotes the formation of large, well-ordered crystals, which are less likely to trap impurities compared to the small crystals formed by rapid cooling.

-

Why wash with cold solvent? Using cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent.

Protocol III: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For basic amines like 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine, special considerations are needed to prevent poor separation due to strong interactions with the acidic silica gel stationary phase.[12][13][14]

Caption: Chromatography options for purifying basic amines.

A. Normal Phase Chromatography (Silica Gel with Amine Additive)

Experimental Protocol:

-

Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane). Pack the column carefully to avoid air bubbles.[14]

-

Mobile Phase: A gradient of ethyl acetate in hexane is a common starting point. Crucially, add 1-2% triethylamine (TEA) to both solvents to neutralize the acidic silanol groups on the silica surface.

-

Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Apply this to the top of the packed column.

-

Elution: Begin elution with a low polarity mobile phase (e.g., 10% Ethyl Acetate / Hexane + 1% TEA) and gradually increase the polarity.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will co-evaporate.

Causality and Trustworthiness:

-

Why add Triethylamine (TEA)? The basic TEA acts as a competitive inhibitor, binding to the acidic silanol groups on the silica gel. This prevents the target amine from binding too strongly, which would otherwise cause significant peak tailing and poor recovery.[12][13]

-

Why dry loading? This technique often results in better separation and sharper bands compared to loading the sample dissolved in a liquid, especially if the compound has limited solubility in the mobile phase.

B. Amine-Functionalized or Deactivated Silica

For particularly acid-sensitive compounds or when TEA is undesirable, using a pre-treated stationary phase is an excellent alternative. Amine-functionalized silica provides a basic surface, eliminating the need for mobile phase additives and simplifying the purification process.[12][15][16] The procedure is similar to standard normal-phase chromatography, but without the addition of TEA to the mobile phase.

Protocol IV: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Principle: Prep-HPLC is the most powerful and versatile method for achieving the highest levels of purity (>99.5%), making it indispensable in the pharmaceutical industry.[17][18][19] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate substantial quantities of the target compound.[20][21]

Methodology (Reversed-Phase)

Reversed-phase HPLC is generally preferred for small molecules.[18]

Experimental Protocol:

-

Analytical Method Development: First, develop an analytical scale method using a C18 column to achieve good separation of the target compound from its impurities. A typical mobile phase would be a gradient of acetonitrile in water, often with an additive.

-

Mobile Phase Modifier: For basic amines, using a mobile phase with a high pH (e.g., buffered with ammonium hydroxide to pH 9-10) is highly effective. At high pH, the amine is in its neutral, free-base form, making it more hydrophobic and increasing its retention and separation on the C18 column while yielding excellent peak shapes.[13]

-

Scale-Up: Scale the analytical method to a preparative C18 column. This involves adjusting the flow rate, gradient time, and sample loading based on the column dimensions.

-

Sample Preparation: Dissolve the partially purified compound in a suitable solvent (e.g., DMF, DMSO, or the mobile phase itself) and filter through a 0.45 µm filter before injection.

-

Purification and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the main product peak based on the UV detector signal.

-

Post-Purification: Combine the pure fractions. The organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution containing the product can be freeze-dried (lyophilized) to yield the pure compound as a solid.

Causality and Trustworthiness:

-

Why Reversed-Phase at High pH? Standard acidic mobile phase additives (like TFA or formic acid) will protonate the amine, but can sometimes lead to the formation of persistent salts. Purifying the amine in its neutral form at high pH avoids this issue and often provides superior peak shape and resolution on C18 columns.[13]

-

Why Lyophilize? Lyophilization is a gentle drying method that removes water without excessive heat, preserving the integrity of the compound and often yielding a fine, easy-to-handle powder.

References

-

Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

-

Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

-

Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

-

Bio-Rad Laboratories. (2025, September 23). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

Journal of Organic Chemistry & Process Research. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Retrieved from [Link]

-

ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

Molecules. (2021, July 19). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from [Link]

-

Crash Course. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. Retrieved from [Link]

-

Molecules. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

-

Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

-

University of York, Department of Chemistry. (n.d.). How to run column chromatography. Retrieved from [Link]

-

MDPI. (2024, March 6). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

-

Molecules. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

-

Cheméo. (n.d.). Aminothiazole (CAS 96-50-4) - Chemical & Physical Properties. Retrieved from [Link]

-

KTU ePubl. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

-

Molecules. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

-

Journal of Misan for Academic Studies. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Retrieved from [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nerdfighteria Wiki - Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 [nerdfighteria.info]

- 5. 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. jocpr.com [jocpr.com]

- 8. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biotage.com [biotage.com]

- 13. biotage.com [biotage.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. teledyneisco.com [teledyneisco.com]

- 16. Chromatography [chem.rochester.edu]

- 17. agilent.com [agilent.com]

- 18. Supelco Preparative HPLC products for Pharmaceutical Development and Production [sigmaaldrich.com]

- 19. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 20. gilson.com [gilson.com]

- 21. HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods | HPLC Courses [hplccourses.com]

Application Notes & Protocols: In Vitro Assay Strategies for 2-Aminothiazole Derivatives

Audience: Researchers, scientists, and drug development professionals engaged in the characterization of 2-aminothiazole-based compounds.

Abstract: The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, including FDA-approved drugs.[1][2] Its derivatives have demonstrated a vast therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[2][3] This guide provides a comprehensive framework of in vitro assay protocols tailored for the initial screening and characterization of novel 2-aminothiazole derivatives. We will delve into the mechanistic basis and practical execution of key assays, focusing on kinase inhibition, cellular proliferation, and antimicrobial susceptibility, while also addressing common challenges such as compound solubility.

The 2-Aminothiazole Scaffold: A Versatile Pharmacophore

The 2-aminothiazole core offers a unique combination of hydrogen bond donors and acceptors, along with a stable aromatic system, allowing it to interact with a wide array of biological targets.[4] Its synthetic tractability enables extensive chemical modifications, particularly at the 2-amino group and the 4 and 5 positions of the thiazole ring, which significantly influences the compound's pharmacological profile.[1][2] This versatility necessitates a robust and logical cascade of in vitro assays to elucidate the biological activity and guide structure-activity relationship (SAR) studies.[5]

The initial phase of drug discovery for these derivatives typically involves a combination of target-based and phenotype-based screening approaches.[5] Target-based assays, such as biochemical kinase assays, measure the direct interaction of a compound with a purified molecular target.[6] Phenotypic assays, like cell viability and antimicrobial tests, assess the overall effect of a compound on a whole biological system, providing insights into its functional consequences.[7]

Biochemical Kinase Inhibition Assays

A significant number of 2-aminothiazole derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[8][9] Prominent targets include Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11][12] The following protocol describes a common luminescence-based assay to quantify kinase inhibition.

Principle of the Assay

This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. A proprietary reagent is used to lyse the cells and stop the kinase reaction, and the remaining ATP is converted into a luminescent signal by luciferase. The amount of light produced is inversely proportional to the kinase activity. The inhibitory effect of a 2-aminothiazole derivative is determined by the reduction in ATP consumption (i.e., an increase in luminescence) compared to a control without the inhibitor.[13]

Visualizing the Kinase Inhibition Assay Workflow

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Materials & Reagents

| Reagent | Recommended Supplier | Example Catalog # | Storage |

| Recombinant Human Kinase (e.g., VEGFR-2) | BPS Bioscience | 40301 | -80°C |

| 5x Kinase Buffer | BPS Bioscience | 79334 | -20°C |

| ATP (Adenosine Triphosphate) | BPS Bioscience | 79686 | -20°C |

| Kinase Substrate (e.g., Poly(Glu:Tyr)) | BPS Bioscience | 40217 | -20°C |

| 2-Aminothiazole Test Compound | N/A | N/A | -20°C |

| DMSO (Dimethyl sulfoxide), Anhydrous | MilliporeSigma | D2650 | Room Temp |

| Kinase-Glo® MAX Luminescence Kit | Promega | V6071 | -20°C |

| White, Opaque 96-well Plates | Corning | 3917 | Room Temp |

Detailed Protocol: VEGFR-2 Inhibition Assay

This protocol is adapted from established methods for measuring VEGFR-2 kinase activity.[13][14][15]

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the 2-aminothiazole derivative in 100% DMSO.

-

Create a series of dilutions of the test compound in 1x Kinase Buffer. It is critical to ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.[16]

-

Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.[13]

-

Thaw the recombinant VEGFR-2 enzyme on ice and dilute it to the working concentration (e.g., 1 ng/µl) with 1x Kinase Buffer immediately before use. Avoid repeated freeze-thaw cycles.[15]

-

-

Assay Plate Setup (96-well format):

-

Prepare a master mixture containing 5x Kinase Buffer, ATP, and the appropriate substrate in sterile deionized water. A typical reaction might include 6 µl of 5x Kinase Buffer, 1 µl of 500 µM ATP, and 1 µl of 50x substrate per 25 µl of master mix.[15]

-

Add 25 µl of the master mixture to each well.[13]

-

Test Wells: Add 5 µl of the serially diluted compound solutions.

-

Positive Control (No Inhibitor): Add 5 µl of 1x Kinase Buffer containing the same final concentration of DMSO as the test wells.

-

Blank (No Enzyme): Add 5 µl of 1x Kinase Buffer with DMSO.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 20 µl of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.

-

To the "Blank" wells, add 20 µl of 1x Kinase Buffer instead of the enzyme.[13]

-

Incubate the plate at 30°C for 15-60 minutes. The optimal time may need to be determined empirically.[14]

-

-

Luminescence Detection:

-

After incubation, equilibrate the plate to room temperature.

-

Add 50 µl of reconstituted Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

-

Measure the luminescence using a microplate reader.

-

Data Analysis and Interpretation

-

Subtract the average luminescence of the "Blank" wells from all other readings.

-

Calculate the percentage of kinase inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Well - Signal_Blank) / (Signal_Positive_Control - Signal_Blank))

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability & Proliferation (MTT) Assay

The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] It is a cornerstone for evaluating the antiproliferative effects of 2-aminothiazole derivatives on cancer cell lines.[1][19][20]

Principle of the Assay

The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes primarily located in the mitochondria of living, metabolically active cells.[18] The amount of formazan produced is directly proportional to the number of viable cells.[17] The crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.

Visualizing the MTT Assay Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Materials & Reagents

| Reagent | Recommended Supplier | Example Catalog # | Storage |

| Bacterial/Fungal Strain (e.g., S. aureus, E. coli) | ATCC | Various | -80°C |

| Broth Medium (e.g., Mueller-Hinton, RPMI) | BD Biosciences | Various | Room Temp |

| 2-Aminothiazole Test Compound | N/A | N/A | -20°C |

| Positive Control Antibiotic (e.g., Ciprofloxacin) | MilliporeSigma | 17850 | Room Temp |

| DMSO (Dimethyl sulfoxide) | MilliporeSigma | D2650 | Room Temp |

| Sterile 96-well Microtiter Plates | Corning | 3596 | Room Temp |

Detailed Protocol

This protocol is based on the broth microdilution method. [21][22]

-

Compound Preparation:

-

Prepare a high-concentration stock solution of the test compound in DMSO.

-

Perform a 2-fold serial dilution of the compound directly in the 96-well plate using the appropriate sterile broth medium. The final volume in each well before adding the inoculum should be 100 µL.

-

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours old), pick several colonies of the microorganism and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted inoculum to each well containing the test compound, bringing the final volume to 200 µL.

-

Include a positive control (inoculum with no compound) and a sterility control (broth with no inoculum).

-

Seal the plate and incubate at 37°C for 18-24 hours for most bacteria. [21]

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no turbidity (visible growth) is observed. [21] * Optionally, the results can be quantified by reading the optical density (OD) at 600 nm with a microplate reader.

-

Addressing Key Challenges: Compound Solubility

A frequent and critical challenge when working with heterocyclic compounds like 2-aminothiazole derivatives is poor aqueous solubility. [23]Compound precipitation in assay buffers can lead to inaccurate and unreliable data.

Causality: The often planar and hydrophobic nature of these scaffolds can lead to low solubility in the aqueous buffers required for most biological assays. The amino group provides a site for protonation, making solubility pH-dependent. [16] Troubleshooting & Best Practices:

-

Co-Solvent Concentration: While DMSO is the universal solvent for stock solutions, its final concentration in the assay should be minimized. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, for most cell-based assays. [16]* pH Adjustment: The solubility of 2-aminothiazole derivatives is often pH-dependent. Adjusting the buffer to a more acidic pH can protonate the amino group, which generally increases aqueous solubility. However, one must ensure the pH change does not affect the biological target or compound stability. [16]* Use of Surfactants: Incorporating low concentrations (e.g., 0.01%) of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, into the assay buffer can help maintain the solubility of hydrophobic compounds by forming micelles. It is crucial to run controls to ensure the surfactant itself does not interfere with the assay. [16]* Visual Inspection: Always visually inspect the wells after compound addition under a microscope to check for precipitation.

References

- Vertex AI Search. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.

- BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.

- Charles River Laboratories. (n.d.). In Vitro Assay Development Services.

- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.

- PubMed. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63-71.

- BenchChem. (2025). Application Notes and Protocols: Development of Antimicrobial Agents from 2-Aminothiazole Scaffolds.

- BindingDB. (n.d.). Assay in Summary_ki.

- Genesis Drug Discovery & Development. (n.d.). In Vitro Assay Development.

- MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2943.

- Abcam. (n.d.). MTT assay protocol.

- BenchChem. (2025). Troubleshooting low solubility of 2-aminobenzothiazole compounds.

- BenchChem. (2025). Application Notes and Protocols: 2-Amino-5-bromo-4-t-butylthiazole in Medicinal Chemistry.

- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.

- BenchChem. (2025). A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery.

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- PubMed. (2021). Cytotoxic and antiproliferative activity of thiazole derivatives of Ochraceolide A. Molecules, 26(22), 6803.

- PMC. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 29, 97-111.

- Cellular Therapy and Transplantation. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation, 11(2), 76-82.

- ResearchGate. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. European Journal of Medicinal Chemistry, 86, 555-566.

- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Cell Signaling Technology. (n.d.). HTScan® VEGF Receptor 2 Kinase Assay Kit #7788.

- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.

- ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- PMC. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 43589–43607.

- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.

- Frontiers. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 13, 1389793.

- Landes Bioscience. (2009). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Cell Cycle, 8(23), 3911-3919.

- Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

- ResearchGate. (2025). Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors.

- RSC Publishing. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(52), 31215-31230.

- RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(50), 36243-36263.

- ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 43589-43607.

- University of California, Berkeley. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2.

- PubMed. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 43589-43607.

- Taylor & Francis Online. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Cell Cycle, 8(23), 3911-3919.

- PMC. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Chemistry Central Journal, 13(1), 108.

- ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some 2-aminothiazole and 2-aminothiadiazine Derivatives.

- ResearchGate. (2023). (PDF) 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies.

- ResearchGate. (2023). (PDF) In vitro kinase assay v1.

- protocols.io. (2024). In vitro kinase assay.

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435.

- JOCPR. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. criver.com [criver.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Assay in Summary_ki [bindingdb.org]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. clyte.tech [clyte.tech]

- 18. merckmillipore.com [merckmillipore.com]

- 19. CTT Journal [cttjournal.com]

- 20. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Troubleshooting & Optimization

removing unreacted thiourea from thiazole amine products

Topic: Removal of Unreacted Thiourea from 2-Aminothiazole Products

Mission Statement: To provide researchers with chemically rigorous, field-proven methodologies for the isolation of high-purity 2-aminothiazoles, ensuring downstream compatibility with transition-metal catalysis.

Module 1: The Diagnostic (Root Cause Analysis)

The Issue:

You have synthesized a 2-aminothiazole via the Hantzsch condensation (

Why is this critical?

-

Catalyst Poisoning: Thiourea is a potent ligand for soft metals (Pd, Pt, Cu). Even trace amounts (ppm levels) can irreversibly poison palladium catalysts used in downstream Suzuki or Buchwald-Hartwig couplings by displacing phosphine ligands and blocking oxidative addition sites.

-

Solubility Mimicry: Thiourea is highly polar and water-soluble, but so are many simple 2-aminothiazoles. This "solubility overlap" often renders standard aqueous washes ineffective; the thiourea partitions incompletely, or your product washes away with it.

Quick Check: The "Lead Acetate" Spot Test Before proceeding, confirm the presence of thiourea.

-

Protocol: Place a drop of your crude reaction solution on filter paper. Add a drop of aqueous Lead(II) Acetate.

-

Result: A black stain (PbS) indicates free thiourea or labile sulfur species.

Module 2: Troubleshooting Workflows (The "How-To")

Select the purification strategy based on your product's physical properties and the scale of your reaction.

Decision Matrix

Figure 1: Decision tree for selecting the optimal thiourea removal strategy.

Method A: SCX "Catch-and-Release" (The Gold Standard)

Best For: Small to medium scale (<10g), polar amines, and preparing samples for Pd-catalysis.

Mechanism: Exploits the basicity difference. 2-Aminothiazoles (

Protocol:

-

Load: Dissolve crude mixture in MeOH (or MeOH/DCM). Load onto a pre-conditioned SCX (Strong Cation Exchange) cartridge (e.g., sulfonic acid functionalized silica).

-

Wash: Flush the column with 3-5 column volumes (CV) of MeOH.

-

Result: Neutral impurities (Thiourea, unreacted haloketone) wash away.

-

-

Elute: Flush with 2M

in MeOH.-

Result: The ammonia deprotonates the thiazole, releasing it from the resin.

-

-

Finish: Concentrate the ammoniacal eluent to obtain pure amine.

Method B: The S-Alkylation Scavenge

Best For: Lipophilic thiazoles that are soluble in organic solvents (DCM, EtOAc).

Mechanism: You intentionally react the impurity. Benzyl bromide reacts rapidly with the sulfur in thiourea to form an

Protocol:

-

Scavenge: To your crude reaction mixture (in solvent), add 0.2 - 0.5 equivalents of Benzyl Bromide (relative to the estimated excess thiourea).

-

Stir: Stir at Room Temperature for 1-2 hours.

-

Partition: Add water and DCM (or EtOAc). Shake vigorously.

-

Separate:

-

Aqueous Layer: Contains the

-benzyl isothiouronium bromide (Thiourea waste). -

Organic Layer: Contains your purified 2-aminothiazole.

-

-

Dry: Dry organic layer over

and concentrate.

Visualizing the Scavenge:

Figure 2: Chemical transformation of thiourea into a water-soluble salt.

Method C: Oxidative Destruction (Bleach Wash)

Best For: Large scale (>100g) where chromatography is too expensive. Warning: Do not use if your product contains oxidation-sensitive groups (free thiols, electron-rich aldehydes). Mechanism: Hypochlorite oxidizes thiourea to urea and sulfate. Urea is highly water-soluble and does not coordinate to Pd catalysts.

Protocol:

-

Dissolve: Dissolve crude product in DCM or EtOAc.

-

Wash: Wash the organic layer with 5% aqueous NaOCl (Bleach) solution.

-

Note: The reaction is exothermic.[1] Cool on ice if working on large scale.

-

-

Extract: Separate layers. The thiourea is converted to urea/sulfate and remains in the aqueous phase.

-

Rinse: Wash organic layer with saturated

then Brine.

Module 3: Data & Comparison

Comparison of Purification Efficacy

| Feature | Recrystallization | SCX Resin (Method A) | S-Alkylation (Method B) | Oxidative Wash (Method C) |

| Thiourea Removal | Moderate (Co-crystallization risk) | Excellent (>99%) | Excellent (>99%) | Good |

| Yield Loss | High (Mother liquor loss) | Low (<5%) | Low (<5%) | Moderate |

| Pd-Catalyst Safe? | Risk remains | Yes (Guaranteed) | Yes | Mostly |

| Scalability | High | Low (Cost of resin) | High | Very High |

| Cost | Low | High | Moderate | Low |

Module 4: FAQ

Q: I tried an acid/base extraction (washing with HCl), but my yield was terrible. Why?

A: 2-Aminothiazoles are weak bases (

Q: Can I use Methyl Iodide (MeI) instead of Benzyl Bromide for Method B?

A: Yes, MeI works identically to form the

Q: My subsequent Suzuki coupling is still failing. What now? A: If you have used Method A or B and the reaction still fails, the issue is likely not thiourea.

-

Check for Sulfur: Run the Lead Acetate test again.

-

Check for Halide: Did unreacted

-haloketone remain? This acts as an electrophile and can alkylate your Pd-ligand. -

Catalyst Loading: Thiazoles themselves can weakly coordinate Pd. You may need to increase catalyst loading (to 5 mol%) or use a stronger ligand system (e.g., XPhos, SPhos) designed for heterocyclic substrates.

References

-

Hantzsch Thiazole Synthesis & Mechanisms

-

Thiourea Scavenging & Reactivity

-

Arkat USA.[8] (2010).[9] "Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea."[8] (Demonstrates the rapid S-alkylation kinetics of thiourea). Link

-

NIH/PubMed. (2004).[10] "Remediation of methyl iodide in aqueous solution and soils amended with thiourea." (Validates the nucleophilic reactivity of thiourea toward alkyl halides). Link

-

-

Catalyst Poisoning by Sulfur Species

-

ResearchGate. (2020).[3][11] "Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides."[12] (Discusses the interaction of Pd with thiourea-derived carbenes and sulfur poisoning). Link

-

SciSpace. (2001). "Poisoning and deactivation of palladium catalysts." (Detailed mechanisms of sulfur poisoning). Link

-

Sources

- 1. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring the Scope of Tandem Palladium and Isothiourea Relay Catalysis for the Synthesis of α-Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. Remediation of methyl iodide in aqueous solution and soils amended with thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 12. researchgate.net [researchgate.net]

Validation & Comparative

LC-MS fragmentation pattern of 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine

Executive Summary

This guide provides an in-depth analysis of the mass spectrometric behavior of 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine (MW: 222.28 Da), a pharmacophore often utilized in kinase inhibitor scaffolds (e.g., Src/Abl inhibitors).

Unlike generic spectral libraries, this document focuses on the mechanistic fragmentation pathways and compares ionization modalities to optimize detection limits in complex matrices (plasma/microsomes). The presence of the 2-fluorobenzyl moiety provides a distinct mass shift (+18 Da vs. benzyl) that serves as a critical diagnostic ion for structural verification.

Comparative Analysis: Ionization & Dissociation Alternatives

To achieve optimal sensitivity and structural coverage, we compare the standard approach (ESI/CID) against viable alternatives (APCI/HCD).

A. Ionization Source: ESI vs. APCI

For this specific aminothiazole, Electrospray Ionization (ESI) is the superior primary choice due to the basicity of the 2-amine group (

| Feature | ESI (Positive Mode) | APCI (Positive Mode) | Verdict for Target |

| Mechanism | Solution-phase protonation ( | Gas-phase proton transfer | ESI Wins (High proton affinity of thiazole N) |

| Matrix Tolerance | Low (Susceptible to suppression) | High (Robust against salts/lipids) | APCI Wins in dirty matrices |

| Thermal Stability | High (Gentle ionization) | Low (Requires high temp vaporization) | ESI Wins (Aminothiazoles can degrade >400°C) |

| Sensitivity | < 1 ng/mL (Typical) | ~10-50 ng/mL | ESI is ~10x more sensitive |

B. Dissociation Regime: CID vs. HCD

The choice of fragmentation energy significantly alters the spectral fingerprint.

-

CID (Collision Induced Dissociation): In ion trap/triple quad systems, CID (low energy) favors the cleavage of the weakest bond—specifically the benzylic C-C bond , yielding a dominant tropylium-like ion.

-

HCD (Higher-Energy Collisional Dissociation): In Orbitrap/Q-TOF systems, HCD provides access to "internal" fragmentations, such as the ring-opening of the thiazole , which is essential for confirming the core structure if the benzyl group is metabolically modified.

Mechanistic Fragmentation Pathway[1]

Understanding the specific bond cleavages allows for self-validating data interpretation.

Key Structural Features[2][3]

-

Precursor Ion (

): m/z 223.07 (Monoisotopic) -

Weakest Link: The bond between the Thiazole C5 position and the Benzyl CH2.

-

Charge Localization: The proton prefers the Thiazole Nitrogen (N3) or the Exocyclic Amine.

The Fragmentation Tree

-

Primary Pathway (Benzylic Cleavage): The most abundant product ion arises from the cleavage of the 2-fluorobenzyl group. Unlike a standard benzyl cation (m/z 91), the fluorine substituent shifts this diagnostic peak to m/z 109.04 .

-

Secondary Pathway (Neutral Loss): Primary amines on heterocycles characteristicially lose ammonia (

, 17 Da).-

(

-

(

-

Tertiary Pathway (Ring Scission): High-energy fragmentation leads to the breakdown of the thiazole ring, often yielding small sulfur-containing fragments or nitrile species.

Visualization: Fragmentation Logic Flow

The following diagram maps the precursor ion to its diagnostic fragments.

Caption: Predicted fragmentation tree for 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine under ESI+ conditions. The m/z 109 ion is the primary diagnostic marker.

Experimental Protocol: Method Optimization

To replicate these results or optimize for a specific matrix, follow this self-validating workflow.

Step 1: Sample Preparation

-

Stock Solution: Dissolve 1 mg in 1 mL Methanol (Conc: 1 mg/mL).

-

Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

-

Note: Formic acid is critical to ensure protonation of the thiazole amine.

Step 2: LC-MS Parameters (Recommended)

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Acquity BEH), 1.7 µm | Retains the hydrophobic benzyl group. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for thiazoles than MeOH. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |

| Source Temp | 350°C | Ensures vaporization without thermal degradation. |

| Capillary Voltage | 3.5 kV | Standard for positive mode ESI. |

Step 3: MRM Transition Setup (Triple Quadrupole)

For quantitative assays (DMPK), use the following transitions:

-

Quantifier:

(Collision Energy: ~25-30 eV).-

Why: Most abundant, stable fragment.

-

-

Qualifier 1:

(Collision Energy: ~15-20 eV).-

Why: Confirms the presence of the primary amine.

-

-

Qualifier 2:

(Collision Energy: ~25 eV).-

Why: Confirms the thiazole core structure.

-

Method Development Workflow Diagram

Caption: Logic flow for selecting Quantifier vs. Qualifier ions during method development.

References

-

McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text regarding benzylic cleavage mechanisms).

-

Mohamed, M. S., et al. (2010). "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives." ResearchGate.

-

Wick, A., et al. (2010).[1] "Comparison of electrospray ionization and atmospheric pressure chemical ionization for... benzothiazoles." Journal of Chromatography A. (Provides data on ESI vs. APCI sensitivity for thiazole-class compounds).

-

NIST Mass Spectrometry Data Center. "2-Aminothiazole Fragmentation Data." (General reference for thiazole core behavior).

Sources

Technical Guide: IR Spectroscopy Validation of 2-Aminothiazole Derivatives

Executive Summary

This guide provides a rigorous framework for the structural confirmation of 2-aminothiazole moieties using Infrared (IR) Spectroscopy. While Nuclear Magnetic Resonance (NMR) determines connectivity, IR spectroscopy provides the unique ability to directly probe bond order and tautomeric states (amino vs. imino) in the solid phase. This document details the characteristic vibrational modes, compares IR efficacy against Raman and NMR, and outlines a self-validating experimental protocol for drug development applications.

Part 1: The Spectroscopic Signature

The 2-aminothiazole system is a hybrid of an electron-rich aromatic ring and a polar exocyclic amine. Confirmation requires the identification of three distinct vibrational zones: the High-Frequency Amine Zone, the Mid-Range Ring Zone, and the Fingerprint Zone.

Characteristic Vibrational Bands

The following data represents the "Amino" tautomer, which is the thermodynamically dominant form in stable crystals.

| Vibrational Mode | Frequency Range ( | Intensity | Diagnostic Note |

| 3400 – 3480 | Medium | Asymmetric stretch. Sharp in dilute solution; broadens in solid state due to H-bonding. | |

| 3250 – 3350 | Medium | Symmetric stretch. The separation between | |

| 3100 – 3180 | Weak | C5-H stretch of the thiazole ring. Distinct from aliphatic C-H (< 3000 | |

| 1600 – 1650 | Strong | Scissoring deformation. Often overlaps with C=N, appearing as a shoulder. | |

| 1480 – 1550 | Strong | Endocyclic C=N stretch. Critical for confirming ring integrity. | |

| 1300 – 1360 | Med/Strong | Exocyclic C2-N bond. Higher frequency than standard C-N due to conjugation. | |

| Ring Breathing | 1000 – 1080 | Med/Sharp | Fingerprint Marker. Symmetric expansion/contraction of the thiazole ring. |

| 600 – 700 | Weak/Med | C-S-C stretching. Often found near 640–660 |

The Tautomeric Challenge

2-Aminothiazoles can exist in two tautomeric forms: the Amino form (aromatic) and the Imino form (non-aromatic). IR is the superior method for distinguishing these in the solid state.

-

Amino Form: Shows the

doublet (3400/3300 -

Imino Form: Shows a single

(

Part 2: Comparative Analysis (IR vs. Alternatives)

In drug development, no single technique is sufficient. The table below objectively compares IR spectroscopy against its primary competitors for this specific heterocycle.

| Feature | FT-IR (Mid-IR) | Raman Spectroscopy | |

| Primary Detection | Dipole moment changes (Polar bonds: N-H, C=N). | Polarizability changes (Symmetric bonds: C=C, S-C). | Magnetic environment of protons. |

| Ring Confirmation | Good. Detects C=N and C-S stretches. | Excellent. Ring breathing modes ( | Indirect. Infers ring presence via coupling constants ( |

| Tautomer ID | Superior. Direct observation of C=N vs. C-N bond orders. | Good, but fluorescence can interfere with amino-heterocycles. | Good in solution, but cannot determine solid-state polymorphs. |

| Sample State | Solid (Powder/Crystal) or Solution. | Solid or Solution. | Solution only (Solid-state NMR is low throughput). |

| Throughput | High (ATR takes < 1 min). | High. | Low (Requires dissolution/locking). |

Expert Insight: While NMR is the gold standard for connectivity, IR is the critical control for solid-state form . An NMR spectrum might show the "correct" molecule, but if the IR spectrum shows shifted N-H bands, you may have isolated a metastable polymorph or a salt form (e.g., HCl salt shifts C=N significantly).

Part 3: Experimental Protocol

This protocol uses Attenuated Total Reflectance (ATR) FT-IR, the industry standard for rapid QC.

Workflow Diagram

Figure 1: Standardized workflow for IR validation of aminothiazole derivatives.

Step-by-Step Methodology

-

Instrument Setup:

-

Ensure the ATR crystal (Diamond or ZnSe) is clean.

-

Set resolution to 4

and accumulation to 16–32 scans. -

Self-Validation: Run a background scan. If peaks appear in the 2800–3000

range, the crystal is contaminated with organic residue.

-

-

Sample Preparation:

-

2-Aminothiazoles are hygroscopic. Dry the sample in a vacuum oven at 40°C for 1 hour prior to analysis to prevent water bands (

3400 broad) from masking the

-

-

Acquisition:

-

Place

5 mg of powder on the crystal. -

Apply pressure using the anvil until the force gauge reaches the optimal zone (usually 80–100 N).

-

Expert Tip: If the peaks are "flat-topped" (absorbance > 1.5), the contact is too good or the sample is too thick. Reduce pressure or dilute with KBr if using transmission mode.

-

-

Data Interpretation (The Decision Matrix):

-

Step A: Look at 3100–3500

. Do you see a doublet?-

Yes: Primary amine confirmed.

-

No (Broad Singlet): Potential salt formation or wet sample.

-

-

Step B: Look at 1500–1550

.-

Sharp Band: Thiazole ring C=N intact.

-

-

Step C: Look at 2500–2700

.-

Broad "hump": Indicates amine salt (

). This confirms you have the HCl/salt form, not the free base.

-

-

Part 4: Advanced Mechanism - Tautomerism Logic

Understanding the tautomeric equilibrium is vital for interpreting spectral shifts in derivatives.

Figure 2: Spectral differentiation between Amino and Imino tautomers.

The Amino form is stabilized by the aromaticity of the thiazole ring. However, electron-withdrawing groups at the 5-position can shift the equilibrium toward the Imino form .

-

Mechanism: In the Imino form, the exocyclic C-N bond becomes a double bond (

). This is stiffer than a single bond, shifting the band from

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general band assignments).

-

Pagacz-Kostrzewa, M., et al. (2022).[1] "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies." Molecules, 27(12), 3897. Link

-

Yankova, R., et al. (2015).[2] "Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]." Open Access Library Journal, 2, e1864. Link

-

NIST Chemistry WebBook. "2-Aminothiazole IR Spectrum." National Institute of Standards and Technology. Link

Sources

A Comparative Crystallographic Guide to 5-Benzyl-4-methylthiazol-2-amine Derivatives: Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The substitution pattern on the thiazole ring plays a crucial role in determining the pharmacological properties of these molecules. This guide provides a comparative analysis of the crystal structures of derivatives related to 5-benzyl-4-methylthiazol-2-amine, offering insights into their molecular architecture, synthesis, and the structure-activity relationships that drive their therapeutic potential. While a crystal structure for the parent compound, 5-benzyl-4-methylthiazol-2-amine, is not publicly available, this guide will draw comparisons from closely related, structurally characterized derivatives to provide a comprehensive overview for researchers in the field.

Unveiling the Molecular Architecture: A Comparative Look at 2-Aminothiazole Crystal Structures

The three-dimensional arrangement of atoms and molecules in a crystal lattice, known as the crystal structure, provides invaluable information about intermolecular interactions, conformational preferences, and potential binding modes to biological targets. Here, we compare the crystallographic data of two representative 2-aminothiazole derivatives to understand the impact of substitution on their solid-state conformation.

For this comparative analysis, we will consider two structurally elucidated compounds: 2-Amino-4-methylbenzothiazole and N-[6-amino-5-(benzo[d]thiazol-2-yl)-3-cyano-4-methylsulfanyl-2-oxo-1,2-dihydropyridin-1-yl]-4-methylbenzenesulfonamide . While not direct derivatives of 5-benzyl-4-methylthiazol-2-amine, they share the core 2-aminothiazole motif and provide valuable insights into the structural behavior of this class of compounds.

| Parameter | 2-Amino-4-methylbenzothiazole | N-[6-amino-5-(benzo[d]thiazol-2-yl)...] |

| Chemical Formula | C₈H₈N₂S | C₂₁H₁₇N₅O₃S₃ |